molecular formula C11H14Cl2N4O4 B14184280 1,1'-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) CAS No. 858789-61-4

1,1'-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione)

Cat. No.: B14184280
CAS No.: 858789-61-4
M. Wt: 337.16 g/mol
InChI Key: YMWHUIFOXCOCNM-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline appearance and slight bromine and acetone odor. It is insoluble in water but soluble in acetone .

Preparation Methods

The synthesis of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) typically involves a two-step process. Initially, 5,5-dimethylhydantoin is brominated, followed by chlorination . The reaction conditions include the use of appropriate brominating and chlorinating agents, and the product is then purified through crystallization. Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) involves its ability to release active chlorine and bromine species. These species can interact with various molecular targets, including proteins and nucleic acids, leading to their modification or degradation. The pathways involved include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) can be compared with similar compounds such as:

Properties

CAS No.

858789-61-4

Molecular Formula

C11H14Cl2N4O4

Molecular Weight

337.16 g/mol

IUPAC Name

3-chloro-1-[(3-chloro-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H14Cl2N4O4/c1-10(2)6(18)16(12)8(20)14(10)5-15-9(21)17(13)7(19)11(15,3)4/h5H2,1-4H3

InChI Key

YMWHUIFOXCOCNM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1CN2C(=O)N(C(=O)C2(C)C)Cl)Cl)C

Origin of Product

United States

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